molecular formula C13H15ClN2O2S B5422553 4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5422553
M. Wt: 298.79 g/mol
InChI Key: SFBQAHAXFFLHNW-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group, an ethylphenylsulfonyl group, and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with the chloro group replaced by the nucleophile.

    Oxidation Reactions: Products with the ethyl group oxidized to carboxylic acids or aldehydes.

    Reduction Reactions: Products with the sulfonyl group reduced to sulfide or thiol.

Scientific Research Applications

4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-[(4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-imidazole
  • 4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-triazole

Uniqueness

4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, ethylphenylsulfonyl group, and two methyl groups on the pyrazole ring allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

4-chloro-1-(4-ethylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-4-11-5-7-12(8-6-11)19(17,18)16-10(3)13(14)9(2)15-16/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBQAHAXFFLHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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